

Technical Guide: (2-Chloro-6-nitrophenyl)methanamine

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CAS Number: 101252-73-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Chloro-6-nitrophenyl)methanamine**, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of detailed experimental data for this specific molecule, this guide presents a plausible synthetic pathway based on established chemical transformations for analogous compounds. The experimental protocols provided are representative examples for the synthesis of key precursors and the final product, adapted from well-documented procedures for structurally related molecules.

Chemical and Physical Properties

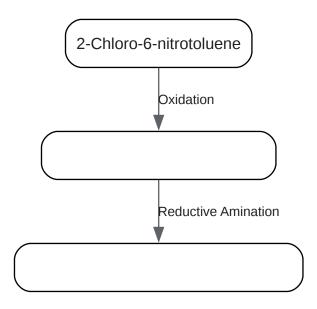
A summary of the known quantitative data for **(2-Chloro-6-nitrophenyl)methanamine** and its hydrochloride salt is presented below. It should be noted that comprehensive analytical data for the free base is not widely published.[1]



Property	Value	Source
CAS Number	101252-73-7	[2]
Molecular Formula	C7H7CIN2O2	
Molecular Weight	186.60 g/mol	
Physical Form	Liquid	
Storage Temperature	Refrigerator	
Purity (Typical)	95%	
InChI Key	SPLDTOFRTGVWKF- UHFFFAOYSA-N	
HCI Salt CAS No.	116599-40-7	[3]
HCl Salt Mol. Formula	C7H8Cl2N2O2	[1]

Proposed Synthetic Pathway

A likely and efficient route for the synthesis of **(2-Chloro-6-nitrophenyl)methanamine** involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene. This pathway consists of the oxidation of the methyl group to an aldehyde, followed by the reductive amination of the resulting 2-chloro-6-nitrobenzaldehyde.





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Caption: Proposed two-step synthesis of (2-Chloro-6-nitrophenyl)methanamine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.

Synthesis of 2-Chloro-6-nitrobenzaldehyde (Precursor)

The synthesis of 2-chloro-6-nitrobenzaldehyde can be achieved through the oxidation of 2-chloro-6-nitrotoluene. A common method for this transformation is the oxidation using chromium trioxide in a mixture of acetic acid and acetic anhydride, followed by hydrolysis. This procedure is adapted from the synthesis of o-nitrobenzaldehyde.[4]

Materials:

- 2-chloro-6-nitrotoluene
- Glacial acetic acid
- Acetic anhydride
- Concentrated sulfuric acid
- · Chromium trioxide
- Ice
- 2% Sodium carbonate solution
- Petroleum ether
- · Concentrated hydrochloric acid
- Ethanol



Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and placed in an ice bath, combine 600 mL of glacial acetic acid, 565 mL of acetic anhydride, and 0.36 moles of 2-chloro-6-nitrotoluene.
- Slowly add 85 mL of concentrated sulfuric acid while stirring.
- Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. This addition should take approximately 2 hours.
- Continue stirring for 5 hours after the addition of chromium trioxide is complete.
- Pour the reaction mixture into a large container filled with chipped ice and add cold water to a total volume of about 6 L.
- Stir the mixture vigorously for at least 15 minutes to solidify the product.
- Filter the solid using a Büchner funnel, wash with cold water, and then stir mechanically with 500 mL of cold 2% sodium carbonate solution.
- Collect the solid by filtration, wash with cold water, and air dry.
- The crude intermediate, 2-chloro-6-nitrobenzaldiacetate, is then hydrolyzed by refluxing a suspension of the diacetate in a mixture of concentrated hydrochloric acid, water, and ethanol for 45 minutes.
- After cooling to 0°C, the solid 2-chloro-6-nitrobenzaldehyde is filtered, washed with water, and dried.
- The crude product can be purified by steam distillation.

Synthesis of (2-Chloro-6-nitrophenyl)methanamine

The final step is the conversion of the aldehyde to the primary amine via reductive amination. A common and effective method involves the use of a reducing agent such as sodium borohydride in the presence of an ammonia source.



Materials:

- 2-chloro-6-nitrobenzaldehyde
- Methanol
- Ammonium chloride
- Sodium borohydride
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-chloro-6-nitrobenzaldehyde in methanol in a round-bottom flask.
- Add a solution of ammonium chloride in water.
- Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Chloro-6-nitrophenyl)methanamine.



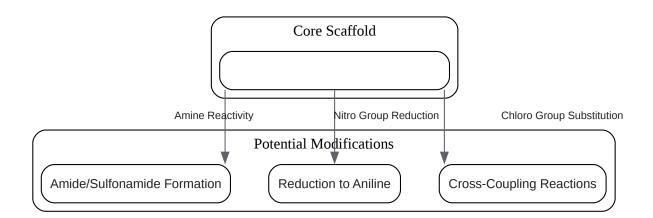
• The product can be further purified by column chromatography on silica gel.

Applications in Drug Development

(2-Chloro-6-nitrophenyl)methanamine serves as a versatile building block in medicinal chemistry. The presence of three distinct functional groups—the primary amine, the chloro substituent, and the nitro group—on an aromatic scaffold allows for a variety of chemical modifications.

- Amine Group: The primary amine is a key functional handle for the introduction of various side chains and for the formation of amides, sulfonamides, and other derivatives, which are common motifs in biologically active molecules.
- Nitro Group: The nitro group can be reduced to an aniline, providing another point for diversification. This transformation is crucial in the synthesis of many heterocyclic compounds and other complex molecular architectures.[5]
- Chloro Group: The chlorine atom can participate in cross-coupling reactions, such as Suzuki
 or Buchwald-Hartwig aminations, to introduce further complexity and modulate the electronic
 and steric properties of the molecule.

The strategic positioning of these groups makes this compound a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.



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Caption: Synthetic utility of (2-Chloro-6-nitrophenyl)methanamine.

Safety Information

(2-Chloro-6-nitrophenyl)methanamine is classified with the following hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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